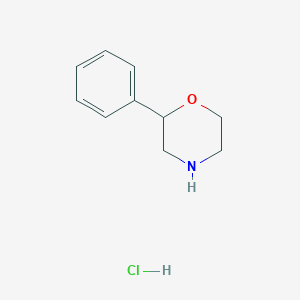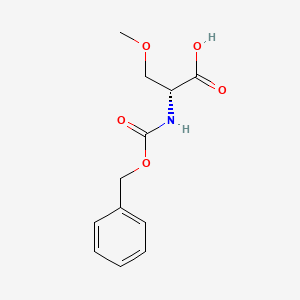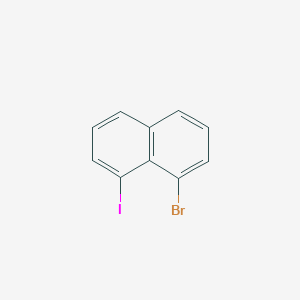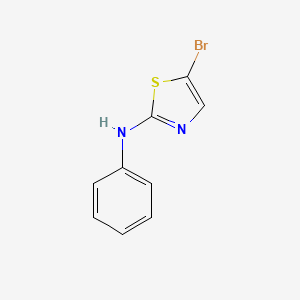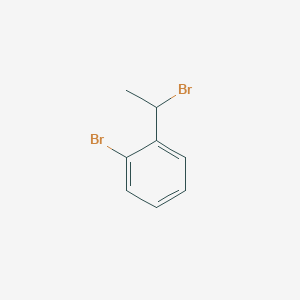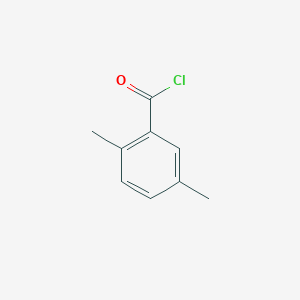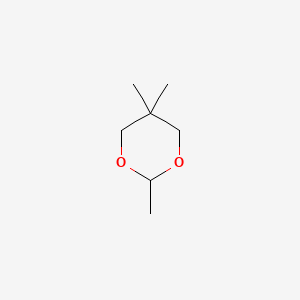
1,3-Dioxane, 2,5,5-trimethyl-
Descripción general
Descripción
The compound "1,3-Dioxane, 2,5,5-trimethyl-" is not directly discussed in the provided papers. However, the papers do provide insights into various derivatives and structurally related compounds of 1,3-dioxane. These compounds are often used in organic synthesis and can exhibit interesting chemical and physical properties. For instance, cryptands based on 1,3-dioxane units have been synthesized for structural investigations, and their role in preorganization for macrocyclization reactions has been highlighted . Additionally, the synthesis of polymers from 1,3-dioxane derivatives, such as 1,3-dioxane-2-thione, has been explored, indicating the potential for creating new polymeric materials .
Synthesis Analysis
The synthesis of 1,3-dioxane derivatives is a topic of interest in several studies. For example, 1,3-dioxane-2-thione was synthesized from 1,3-propanediol and thiophosgene, demonstrating the potential for creating new monomers for polymerization . Similarly, the synthesis of 1,6-diphenyl-1,3,5-hexatrienes using 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a building block showcases the versatility of 1,3-dioxane derivatives in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of 1,3-dioxane derivatives has been extensively studied. X-ray diffraction, NMR, and MS techniques have been employed to investigate the structure of cryptands with 1,3-dioxane units . Additionally, the chair conformation of the 1,3-dioxane ring and the orientation of substituents have been analyzed in compounds such as 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane .
Chemical Reactions Analysis
The reactivity of 1,3-dioxane derivatives has been explored in various contexts. For instance, the S(N)2 reaction at a tertiary carbon center in 1,4,7-trimethyloxatriquinane, a related oxonium salt, has been reported, challenging conventional understanding of nucleophilic substitution reactions . The reactivity of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes towards different borane derivatives has also been studied, leading to the synthesis of novel boron-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxane derivatives are crucial for their application in various fields. The thermophysical properties of 1,2,3-Trimethoxypropane, a glycerol-derived solvent, have been characterized, although it is not a direct derivative of 1,3-dioxane . The conformational analysis of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane has provided insights into the stability and behavior of these compounds in different environments .
Aplicaciones Científicas De Investigación
Stereostructure Analysis
- Conformational Study : 1,3-Dioxane derivatives, including 2,5,5-trimethyl-1,3-dioxanes, have been analyzed for their stereostructure. Using techniques like PMR spectrometry and X-ray structure analysis, it has been shown that these compounds often exist in a nearly ideal chair conformation with specific substituent positions (Kosulina et al., 1998).
Chemical Synthesis and Reactions
- β-Haloacetals and Ketals Synthesis : β-Haloacetals and ketals, including 2,5,5-trimethyl-1,3-dioxane, are synthesized for various chemical applications, demonstrating the compound's role in complex chemical processes (Stowell et al., 2003).
- Polymerization : 1,3-Dioxane derivatives are used in polymerization processes to create materials like poly(trimethylene carbonate) with significant molecular weights, showcasing their utility in material science and engineering (Albertson & Sjöling, 1992).
Comparative Conformational Analysis
- Conformational Flexibility : Studies have compared the conformational flexibility of 1,3-dioxane derivatives like 2,5,5-trimethyl-1,3-dioxane with their analogs. Such research helps in understanding the molecular behavior of these compounds (Bochkor & Kuznetsov, 2016).
Mass Spectrometry Studies
- Fragmentation Patterns : 1,3-Dioxane derivatives have been studied using mass spectrometry to understand their fragmentation patterns and ion conformations, which is crucial in analytical chemistry (Albu, 2006).
Environmental Studies
- Odor Analysis in Water : 1,3-Dioxane derivatives like 2,5,5-trimethyl-1,3-dioxane have been identified as contributors to odor issues in water supplies. Such studies are vital for environmental monitoring and public health (Quintana et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2,5,5-trimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHMCZHHXYIWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CO1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227406 | |
| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxane, 2,5,5-trimethyl- | |
CAS RN |
766-33-6 | |
| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



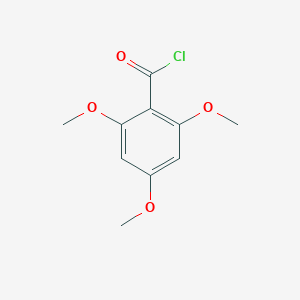
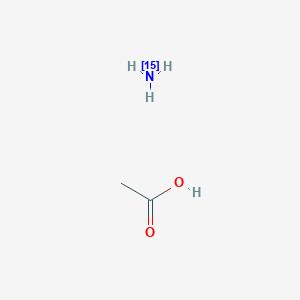
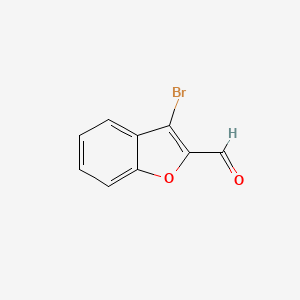
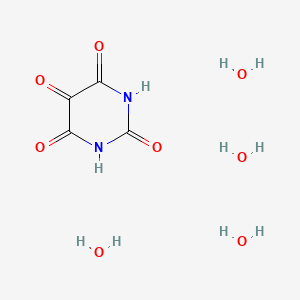
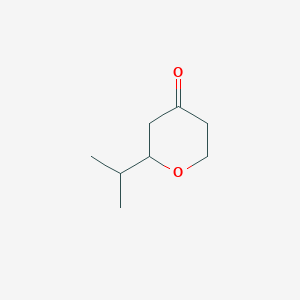
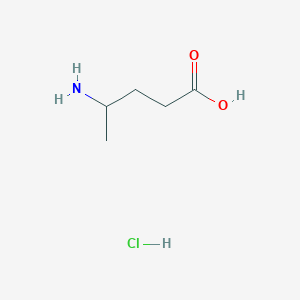
![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
